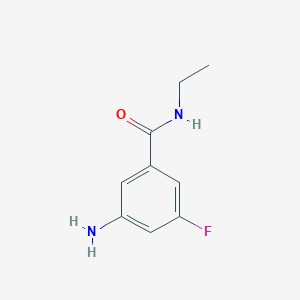

3-amino-N-ethyl-5-fluorobenzamide

Description

3-Amino-N-ethyl-5-fluorobenzamide is a fluorinated benzamide derivative characterized by an amino group at the 3-position, an ethyl-substituted amide at the benzamide nitrogen, and a fluorine atom at the 5-position of the benzene ring. For example, analogous compounds often employ reagents like trifluoroacetic acid for deprotection (as seen in ) or SnCl₂ for nitro-group reduction ().

Properties

IUPAC Name |

3-amino-N-ethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSBQFDXNYFICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-5-fluorobenzamide typically involves the following steps:

Nitration: The starting material, 5-fluorobenzamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Ethylation: The final step involves the ethylation of the amide nitrogen using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-5-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-nitro-N-ethyl-5-fluorobenzamide.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-amino-N-ethyl-5-fluorobenzamide is primarily recognized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for interactions with various biological targets, including enzymes and receptors. This compound has shown promise in several therapeutic areas:

- Antidiabetic Agents: Research indicates that derivatives of this compound may act as DPP-IV inhibitors, which are crucial in glucose metabolism. Inhibition of the DPP-IV enzyme can lead to reduced blood glucose levels, offering a potential treatment avenue for diabetes.

- Neuropharmacology: The compound has been investigated for its neuroprotective effects, particularly in protecting retinal ganglion cells. Studies suggest that it may induce vascular relaxation in ocular arteries, which could be beneficial for conditions like glaucoma.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound can modulate enzyme activity effectively. For example, its interaction with specific receptors has been shown to enhance therapeutic outcomes in experimental models of neurodegeneration.

Agricultural Chemistry

Insecticide Development

The compound is also being explored for its application as an insecticide. Benzamide derivatives, including this compound, exhibit high larvicidal activity against various agricultural pests. This makes them valuable tools in pest management strategies:

- Pest Resistance Management: Compounds derived from benzamides have shown effectiveness against pests that are resistant to conventional insecticides. This property is particularly important for sustainable agriculture practices.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps optimized for yield and purity. The commonly employed methods include:

- Refluxing with Ammonium Hydroxide: The initial reaction often involves refluxing with ammonium hydroxide to form the desired amine.

- Purification Techniques: Following synthesis, purification methods such as chromatography are utilized to isolate the compound effectively.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, ethyl, and fluorine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Structural Analysis

The following table highlights structural differences between 3-amino-N-ethyl-5-fluorobenzamide and key analogs:

Key Observations :

Physicochemical Properties

- Solubility : Fluorine and ethyl groups likely confer moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile), similar to compounds in and .

- Stability : The absence of nitro or labile heterocycles (unlike ) suggests greater stability under standard conditions.

- Analytical Profiles : LC/MS methods for related compounds () use C18 columns with acetonitrile/water gradients, suggesting comparable retention times for the target compound.

Biological Activity

3-Amino-N-ethyl-5-fluorobenzamide (CAS No. 1499211-62-9) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Amino group at the 3-position

- Ethyl group attached to the nitrogen

- Fluorine atom at the 5-position of the benzene ring

These features contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, ethyl, and fluorine groups enhances its binding affinity, allowing it to modulate the activity of target proteins effectively.

Key Mechanisms:

- Inhibition of STAT3 Phosphorylation : This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis, particularly in breast cancer cells .

- Induction of Apoptosis : It induces apoptosis in cancer cells by disrupting cellular signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- Anticancer Activity : In a study examining various benzamide derivatives, this compound demonstrated significant inhibition of breast cancer cell viability with a dose-dependent response. The study highlighted its potential as a therapeutic agent in oncology .

- Mechanistic Studies : Research has shown that this compound affects multiple signaling pathways, particularly those involving STAT3. Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer models.

- Pharmacokinetic Evaluation : In animal studies, pharmacokinetic profiles indicated good exposure levels in both plasma and brain tissues when administered intraperitoneally, suggesting favorable distribution characteristics for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.